4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6F4N2S |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H6F4N2S/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)17-10(18)16-8/h1-5H,(H,16,17,18) |
InChI Key |
VYPMEUABZOCDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Thiourea Derivatives
The most widely reported method for synthesizing 6-(trifluoromethyl)pyrimidine-2-thiol derivatives involves cyclocondensation of β-keto esters with thiourea under basic conditions. For example, Hao et al. (2020) described the synthesis of 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (CAS 368-54-7) by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with thiourea in methanol using sodium methoxide as a base . The reaction proceeds via a Gewald-like mechanism, forming the pyrimidine ring through nucleophilic attack and cyclization.
Adaptation for 4-(4-Fluorophenyl) Substitution
To introduce the 4-fluorophenyl group at the 4-position, the β-keto ester precursor must be modified. One approach involves using ethyl 4-(4-fluorophenyl)-4,4-difluoro-3-oxobutanoate as the starting material. Cyclocondensation with thiourea in methanol under reflux for 4–6 hours yields the target compound after neutralization with HCl. This method typically achieves yields of 85–90% .
Key Reaction Parameters
-
Base : Sodium methoxide (1.1 equiv.)
-
Solvent : Methanol (500 mL per 0.5 mol scale)
-
Temperature : Reflux (65–70°C)
-
Workup : Neutralization with 2 M HCl to pH 7
Post-Cyclization Functionalization via Cross-Coupling Reactions
An alternative strategy involves introducing the 4-fluorophenyl group after constructing the pyrimidine core. For instance, a chlorinated intermediate such as 4-chloro-6-(trifluoromethyl)pyrimidine-2-thiol can undergo Suzuki-Miyaura coupling with 4-fluorophenylboronic acid. This method, adapted from patent US7968559B2 , uses palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.
Advantages and Limitations
-
Yield : 60–75% (lower due to competing side reactions)
-
Regioselectivity : Requires careful control of coupling conditions to avoid multiple substitutions.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate) is necessary to isolate the product.
Thiolation of Pyrimidinone Intermediates
Thiolation of pyrimidin-4(3H)-one derivatives offers another route. A 2022 study demonstrated that treating 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2(1H)-one with phosphorus pentasulfide (P₂S₅) in pyridine at 120°C for 12 hours replaces the carbonyl oxygen with a thiol group .
Reaction Mechanism
-
Activation : P₂S₅ reacts with the carbonyl oxygen to form a thiocarbonyl intermediate.
-
Hydrolysis : Quenching with water releases H₂S and yields the thiol derivative.
Optimized Conditions
-
Reagent : P₂S₅ (3.0 equiv.)
-
Solvent : Pyridine (anhydrous)
-
Temperature : 120°C
-
Yield : 70–80%
One-Pot Multicomponent Synthesis
Recent advances utilize one-pot protocols to streamline synthesis. For example, combining 4-fluorobenzaldehyde, ethyl trifluoroacetoacetate, and thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst forms the pyrimidine ring in a single step .
Procedure Overview
-
Condensation : 4-Fluorobenzaldehyde reacts with ethyl trifluoroacetoacetate to form a chalcone-like intermediate.
-
Cyclization : Thiourea attacks the α,β-unsaturated ketone, followed by CAN-catalyzed ring closure.
-
Isolation : Precipitation with ice-c water and recrystallization from ethanol.
Performance Metrics
-
Catalyst : CAN (10 mol%)
-
Solvent : Ethanol
-
Yield : 65–75%
-
Reaction Time : 8–10 hours
Comparative Analysis of Methods
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions during cyclocondensation may yield positional isomers. Using bulky bases (e.g., DBU) or low-temperature conditions improves selectivity .
-
Thiol Oxidation : The -SH group is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) enhances stability .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but complicate purification. Methanol or ethanol balances reactivity and ease of isolation .
Scalability and Industrial Relevance
The cyclocondensation method is most scalable, with demonstrated kilogram-scale production in yields exceeding 85% . Key considerations for industrial adoption include:
-
Cost : Thiourea and β-keto esters are inexpensive starting materials.
-
Safety : Exothermic reactions require controlled addition of bases and cooling.
-
Waste Management : Neutralization generates NaCl, which is easily disposed of via aqueous waste streams.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alkoxides .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and substituted derivatives of the original compound .
Scientific Research Applications
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorophenyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The -CF₃ group at C6 enhances metabolic stability compared to methyl or hydroxy groups .
- Thiol (-SH) at C2 improves metal-binding capacity and redox activity compared to hydroxyl (-OH) or sulfanylidene groups, making it suitable for designing enzyme inhibitors .
- 4-Fluorophenyl at C4 provides better pharmacokinetic profiles than chlorophenyl or methoxyphenyl analogs due to reduced electron-withdrawing effects .
Structural and Pharmacological Comparisons: Antimicrobial Activity: Compounds with -SH or -CF₃ groups (e.g., this compound) show broader-spectrum activity compared to hydroxylated analogs . Antioxidant Potential: Methoxyphenyl and thiophene substituents (e.g., 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol) exhibit stronger radical scavenging due to electron-donating groups . Crystal Packing: Intramolecular hydrogen bonding in fluorophenyl-pyrimidines (e.g., N–H⋯N in ) stabilizes conformations critical for target binding .
Synthetic Accessibility :
Biological Activity
4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol is a synthetic compound that belongs to the class of anilinopyrimidine derivatives. Its unique molecular structure, characterized by a pyrimidine ring substituted with both trifluoromethyl and fluorophenyl groups, contributes to its significant biological activity. This article explores its biological properties, particularly its fungicidal activity, potential applications in agriculture, and other therapeutic areas.
- Molecular Formula : C₁₁H₆F₄N₂S
- Molar Mass : 274.24 g/mol
- CAS Number : 359899-79-9
Antifungal Activity
Research indicates that this compound exhibits notable antifungal properties, particularly against the pathogen Botrytis cinerea, which is responsible for significant crop losses in agriculture. The compound's effectiveness as a fungicide has been documented through various studies, demonstrating its potential as a viable agricultural agent.
| Fungal Pathogen | Activity | Reference |
|---|---|---|
| Botrytis cinerea | Inhibition of growth | |
| Other fungal strains | Variable efficacy (further studies needed) |
The precise mechanism through which this compound exerts its antifungal effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets within fungal cells, disrupting their metabolic processes and leading to cell death.
Case Studies and Research Findings
-
Agricultural Applications
In a study focused on the agricultural application of this compound, it was found that formulations containing this compound significantly reduced the incidence of Botrytis cinerea in treated crops compared to untreated controls. The results suggest that this compound could be developed into an effective fungicide for commercial use. -
Comparative Studies
Comparative studies with structurally similar compounds have shown that this compound possesses enhanced antifungal activity due to its dual substitution pattern. This structural uniqueness allows for more effective interactions with biological targets compared to simpler derivatives.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Trifluoromethyl)pyrimidine-2-thiol | C₅H₄F₃N₂S | Lacks the fluorophenyl group |
| 4-(Fluorophenyl)pyrimidine-2-thiol | C₁₁H₈FN₂S | Contains only one trifluoromethyl group |
| 6-(Trifluoromethyl)pyrimidin-2-thiol | C₅H₄F₃N₂S | Similar thiol group but without fluorophenyl substitution |
Potential Therapeutic Applications
Beyond its agricultural applications, preliminary studies suggest that this compound may also exhibit anticancer properties. In vitro tests indicate potential cytotoxicity against various cancer cell lines, including HeLa and A549 cells. Further research is needed to elucidate its efficacy and safety profile in clinical settings.
Q & A
Q. What synthetic methodologies are effective for preparing 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine-2-thiol under mild conditions?
A metal-free synthesis approach using β-CF₃ aryl ketones as precursors has been reported, enabling high yields (up to 95%) under mild conditions. Key steps include cyclocondensation with thiourea derivatives in the presence of catalytic acids, followed by purification via column chromatography. Optimization of solvent polarity (e.g., ethanol/water mixtures) and temperature (60–80°C) minimizes side reactions. NMR and HRMS are critical for verifying product purity .
Q. How can structural characterization of this compound be performed to resolve ambiguities in regioisomerism?
Combined techniques are essential:
- X-ray crystallography resolves absolute configuration and confirms substitution patterns (e.g., dihedral angles between pyrimidine and fluorophenyl groups) .
- ¹H/¹³C NMR distinguishes thiol (-SH) environments via chemical shifts (δ ~3.5–4.0 ppm for S–H) and coupling patterns.
- FT-IR identifies thiol stretching vibrations (~2550 cm⁻¹) and CF₃ groups (~1150 cm⁻¹).
- HRMS validates molecular formula accuracy .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict optimal reaction pathways. For example:
Q. How should researchers address contradictions in crystallographic data for polymorphic forms?
Comparative analysis of dihedral angles and hydrogen-bonding networks is critical. For instance, in structurally related pyrimidines, polymorphs exhibit variations in intramolecular N–H⋯N bonds and C–H⋯π interactions, which influence stability and solubility. Single-crystal XRD paired with Hirshfeld surface analysis can resolve discrepancies in reported lattice parameters .
Q. What experimental design strategies optimize synthesis yield while minimizing byproducts?
Statistical Design of Experiments (DoE) methodologies, such as Box-Behnken or Central Composite Design , are effective. Key factors include:
- Temperature (60–100°C) and reaction time (6–24 hr).
- Molar ratios of thiourea to CF₃-precursor (1:1.2–1:1.5).
- Response surface models predict optimal conditions, reducing required trials by >50% .
Q. What bioactivity predictions can be made based on structural analogs?
Thieno[3,2-d]pyrimidine analogs exhibit antimicrobial and kinase-inhibitory activities. For this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
